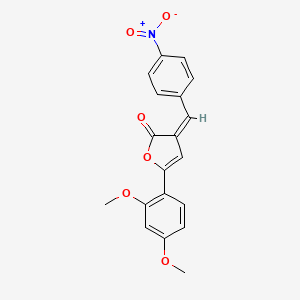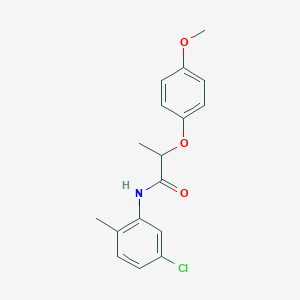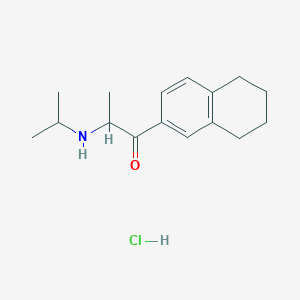
5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, also known as DNP, is a compound that has been extensively studied for its biological and pharmacological properties. This molecule is a derivative of furanone and has a unique structure that makes it an attractive candidate for various research applications.
Mechanism of Action
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is believed to be involved in the inhibition of various enzymes and proteins. 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are important regulators of cellular signaling pathways. Additionally, 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been reported to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has also been shown to have antioxidant properties and to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone in lab experiments include its ease of synthesis, its versatility as a research tool, and its potential as a drug candidate. However, there are also limitations to the use of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. One area of interest is the development of new drugs based on the structure of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone and its potential as an anticancer agent. Other potential research directions include the use of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone as a fluorescent probe for imaging studies and its potential as a therapeutic agent for other diseases such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, or 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, is a compound that has been extensively studied for its biological and pharmacological properties. Its unique structure makes it a versatile molecule for research purposes, and it has been used in various applications such as in the development of new drugs and as a fluorescent probe for imaging studies. Although there are limitations to its use, the potential for 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone as a therapeutic agent and research tool makes it an important molecule for future studies.
Synthesis Methods
The synthesis of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone involves the condensation of 2,4-dimethoxybenzaldehyde and 4-nitrobenzaldehyde with furanone in the presence of a catalyst. The reaction leads to the formation of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone as a yellow crystalline solid. The yield of the synthesis can be improved by optimizing the reaction conditions such as the reaction time, temperature, and the amount of catalyst used.
Scientific Research Applications
5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been used in various research applications such as in the development of new drugs, as a fluorescent probe for imaging studies, and as a potential anticancer agent. The unique structure of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone allows it to interact with different biological targets, making it a versatile molecule for research purposes.
properties
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-24-15-7-8-16(17(11-15)25-2)18-10-13(19(21)26-18)9-12-3-5-14(6-4-12)20(22)23/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJZTMPUCDZATP-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)furan-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B4957496.png)
![N-[2-(4-pyridinyl)ethyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4957500.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine](/img/structure/B4957501.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4957504.png)

![N-(4-isopropylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B4957513.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4957519.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4957534.png)

![1-(3-cyclopentylpropyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4957551.png)
![N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide](/img/structure/B4957553.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4957576.png)
